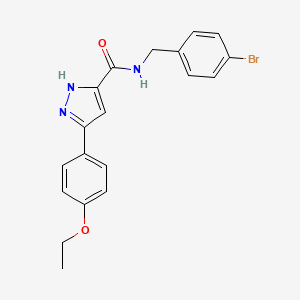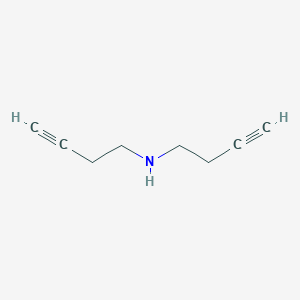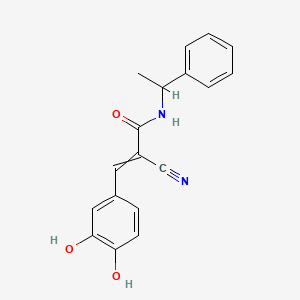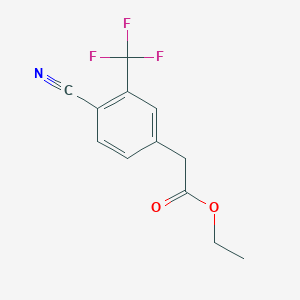azanium](/img/structure/B12505067.png)
[2-(3-Fluorophenyl)ethyl](methylidyne)azanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorophenyl)ethylazanium is a chemical compound characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further bonded to a methylidyne azanium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)ethylazanium typically involves the reaction of 3-fluorophenyl ethyl halide with a suitable azanium precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the azanium group.
Industrial Production Methods
Industrial production of 2-(3-Fluorophenyl)ethylazanium may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include the purification of the final product through techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
2-(3-Fluorophenyl)ethylazanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, 2-(3-Fluorophenyl)ethylazanium is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between fluorinated aromatic compounds and biological macromolecules. Its fluorine atom can serve as a marker in various spectroscopic techniques.
Medicine
In medicine, 2-(3-Fluorophenyl)ethylazanium has potential applications in drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2-(3-Fluorophenyl)ethylazanium involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azanium group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(4-Fluorophenyl)ethylazanium
- 2-(3-Chlorophenyl)ethylazanium
- 2-(3-Bromophenyl)ethylazanium
Uniqueness
2-(3-Fluorophenyl)ethylazanium is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C9H9FN+ |
|---|---|
分子量 |
150.17 g/mol |
IUPAC 名称 |
2-(3-fluorophenyl)ethyl-methylidyneazanium |
InChI |
InChI=1S/C9H9FN/c1-11-6-5-8-3-2-4-9(10)7-8/h1-4,7H,5-6H2/q+1 |
InChI 键 |
WRNCCCZDYRDHRT-UHFFFAOYSA-N |
规范 SMILES |
C#[N+]CCC1=CC(=CC=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B12505009.png)
![2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505016.png)
![Ethyl 2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12505017.png)


![1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505033.png)
![3-{3-[1-(tert-butoxycarbonyl)indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl}-2,2-dimethyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12505041.png)

![4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B12505049.png)

![3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12505059.png)

![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)
